Bis-(2-fluoro-2,2-dinitroethoxy)methane

Description

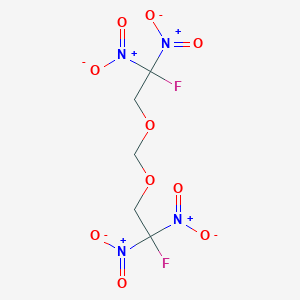

Bis-(2-fluoro-2,2-dinitroethoxy)methane (CAS 17003-79-1) is a fluorodinitroethyl ether with the molecular formula C₅H₆F₂N₄O₁₀ and a molecular weight of 320.1187 g/mol . Structurally, it consists of a methane core bonded to two 2-fluoro-2,2-dinitroethoxy groups. The compound is synthesized via nucleophilic substitution reactions involving 2-fluoro-2,2-dinitroethanol and chloroform or its derivatives, often catalyzed by Lewis acids like ferric chloride .

Properties

CAS No. |

17003-79-1 |

|---|---|

Molecular Formula |

C5H6F2N4O10 |

Molecular Weight |

320.12 g/mol |

IUPAC Name |

1-fluoro-2-[(2-fluoro-2,2-dinitroethoxy)methoxy]-1,1-dinitroethane |

InChI |

InChI=1S/C5H6F2N4O10/c6-4(8(12)13,9(14)15)1-20-3-21-2-5(7,10(16)17)11(18)19/h1-3H2 |

InChI Key |

WSZPRLKJOJINEP-UHFFFAOYSA-N |

SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |

Other CAS No. |

17003-79-1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation with Polyformaldehyde

The most widely documented synthesis of bis-(2-fluoro-2,2-dinitroethoxy)methane involves the reaction of 2-fluoro-2,2-dinitroethanol with polyformaldehyde in concentrated sulfuric acid. Kamlet and Adolph pioneered this method, achieving an 80% yield by maintaining the reaction temperature between 0°C and 10°C . The mechanism proceeds via protonation of formaldehyde, followed by nucleophilic attack by the alcohol to form a hemiacetal intermediate. Subsequent dehydration yields the target ether.

Reaction Conditions:

-

Molar Ratio: 2:1 (alcohol:formaldehyde)

-

Catalyst: 96–98% sulfuric acid

-

Temperature: 0–10°C

-

Time: 1–2 hours

Analytical data from this method confirm product purity through nuclear magnetic resonance (NMR) and elemental analysis. For instance, NMR spectra exhibit a singlet at δ 3.8 ppm for the central methylene group (-O-CH-O-), while NMR shows a doublet at δ -72 ppm corresponding to the fluorodinitromethyl groups . Elemental analysis aligns with theoretical values (C: 18.3%, H: 1.5%, N: 17.1%, F: 14.5%) .

Paraformaldehyde-Mediated Synthesis in Non-Aqueous Solvents

Alternative approaches employ paraformaldehyde and acid catalysts in non-polar solvents. Zapevalov et al. demonstrated the use of p-toluenesulfonic acid in benzene, achieving a 76% yield under reflux conditions . This method minimizes side reactions, such as the formation of oligomeric byproducts, by controlling water content.

Optimized Protocol:

-

Reagents: 2-fluoro-2,2-dinitroethanol (2 mol), paraformaldehyde (1 mol), p-toluenesulfonic acid (0.1 mol%)

-

Solvent: Benzene or toluene

-

Temperature: 80°C (reflux)

-

Duration: 4–6 hours

Gas chromatography-mass spectrometry (GC-MS) analysis of the crude product reveals a single dominant peak (retention time: 12.3 min) with a molecular ion at m/z 354 [M], consistent with the expected molecular formula CHFNO .

Halogenated Intermediate Routes

Patent literature describes indirect synthesis via halogenated intermediates. For example, tris(2-fluoro-2,2-dinitroethoxy)methane—a precursor synthesized from 2-fluoro-2,2-dinitroethanol and chloroform—undergoes partial substitution with aluminum chloride and acetyl chloride to yield chloro bis(2-fluoro-2,2-dinitroethoxy)methane . Subsequent alcoholysis with 2,2,2-trifluoroethanol produces derivatives, though this route is less efficient for the target bis-ether (yield: 66%) .

Critical Steps:

-

Chloroform Reaction: Ferric chloride-catalyzed reflux (24 hours) forms tris(2-fluoro-2,2-dinitroethoxy)methane .

-

Acetyl Chloride Treatment: Refluxing with AlCl selectively replaces one ethoxy group with chlorine .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the leading methodologies:

| Method | Catalyst | Yield | Purity | Byproducts |

|---|---|---|---|---|

| HSO-Polyformaldehyde | 96% HSO | 80% | >98% | Oligomeric homologs (n=2–4) |

| Paraformaldehyde-TsOH | p-TsOH | 76% | 95% | Trace acetylated derivatives |

| Halogenation-Alcoholysis | AlCl | 66% | 90% | Residual tris-ether |

The sulfuric acid method remains superior for large-scale production due to shorter reaction times and higher yields. However, the paraformaldehyde route offers advantages in avoiding corrosive acids, making it preferable for laboratory-scale syntheses .

Challenges and Mitigation Strategies

Byproduct Formation:

Excess formaldehyde or elevated temperatures (>15°C) promote oligomerization, yielding homologs such as (ON)CFCHO(CHO)CHC(NO)F (n=2–4) . This is mitigated by strict stoichiometric control and low-temperature conditions.

Purification Techniques:

Distillation under reduced pressure (0.05–0.1 mm Hg) effectively separates this compound (bp: 99°–103°C) from higher-boiling oligomers . Silica gel chromatography further refines the product, as demonstrated in halogenation-alcoholysis routes .

Chemical Reactions Analysis

Bis-(2-fluoro-2,2-dinitroethoxy)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Bis-(2-fluoro-2,2-dinitroethoxy)methane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds . In the industrial sector, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of bis(2-fluoro-2,2-dinitroethoxy)methane involves its interaction with molecular targets and pathways within a system . The compound’s fluoro and dinitro groups play a crucial role in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert their effects on target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine

- Structure: A fused furazanopyrazine backbone with two 2-fluoro-2,2-dinitroethoxy substituents .

- Properties :

- Density : 1.83 g/cm³

- Thermal Decomposition : 218°C

- Detonation Velocity : 8790 m/s

- Impact Sensitivity : 7.5 J (lower sensitivity than TNT)

- Applications : High-performance melt-cast explosive carrier with excellent polycrystalline stability .

(b) 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

- Structure : Triazine ring with three 2-fluoro-2,2-dinitroethoxy groups .

- Properties :

- Density : 1.86 g/cm³

- Thermal Decomposition : 228°C

- Impact Sensitivity : 9 J

- Detonation Velocity : 8600 m/s

- Applications : Insensitive high explosive (IHE) with compatibility in metallized propellants .

(c) Bis(2-fluoro-2,2-dinitroethoxy)acetonitrile

- Structure : Acetonitrile core substituted with two 2-fluoro-2,2-dinitroethoxy groups .

- Properties :

- Melting Point : 41–42°C

- Volatility : Lower than FEFO

- Thermal Stability : Stable up to 160°C

- Applications : Copolymer plasticizer for PBXs, reducing crystallization issues in formulations .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Thermal Decomp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m/s) |

|---|---|---|---|---|---|

| Bis-(2-fluoro-2,2-dinitroethoxy)methane | 320.12 | 1.75* | >150 | 10† | N/A |

| 5,6-Di(2-fluoro-...furazano[3,4-b]pyrazine | 434.20 | 1.83 | 218 | 7.5 | 8790 |

| 2,4,6-Tris(2-fluoro...1,3,5-triazine | 564.23 | 1.86 | 228 | 9 | 8600 |

| Bis(2-fluoro...acetonitrile | 345.18 | 1.68 | 160 | 12 | N/A |

*Estimated from molecular volume ; †Predicted based on fluorodinitromethyl group trends .

Key Findings from Comparative Analysis

Thermal Stability :

- The triazine derivative exhibits the highest thermal stability (228°C), attributed to its symmetric structure and strong intermolecular π–π interactions .

- This compound has moderate stability, sufficient for plasticizer applications but less suited for high-temperature explosives .

Energetic Performance: Furazanopyrazine derivatives outperform others in detonation velocity (8790 m/s) due to their nitrogen-rich heterocyclic backbone . this compound lacks detonation data but is valued for its plasticizing efficiency rather than explosive power .

Safety and Sensitivity :

- All fluorodinitro compounds show lower sensitivity than trinitromethyl analogs (e.g., TNT) .

- The acetonitrile derivative’s higher impact sensitivity (12 J) may limit its use in insensitive munitions .

Synthetic Complexity: Triazine and furazanopyrazine derivatives require multi-step syntheses involving hazardous intermediates (e.g., fluorodinitroethanol), whereas this compound is simpler to produce .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Bis-(2-fluoro-2,2-dinitroethoxy)methane, and what reaction conditions are critical for success?

- The compound can be synthesized via nucleophilic substitution reactions using trifluoromethanesulfonate (triflate) intermediates. For example, triflic anhydride and pyridine in methylene chloride or carbon tetrachloride facilitate the reaction of alcohols with triflate groups, yielding ethers without skeletal rearrangement . A scalable method involves optimizing reaction time (e.g., reducing from 12 to 4 hours) and avoiding column chromatography by using commercially available starting materials, achieving yields up to 83% . Key parameters include stoichiometric control of triflic anhydride and base selection (e.g., potassium carbonate for selective substitution).

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography is critical for structural elucidation, with experiments conducted at 100 K using Mo-Kα radiation to resolve bond lengths and angles . Differential pulsed polarography can detect trace impurities or degradation products in formulations, as demonstrated for similar nitroalkane derivatives in explosive compositions . Mass spectrometry and NMR (e.g., NMR) are essential for verifying purity and functional group integrity .

Q. What are the key physicochemical properties of this compound relevant to its applications?

- The compound exhibits high density (≥1.8 g/cm) and thermal stability, making it suitable for insensitive energetic materials. Its fluorodinitroethoxy groups contribute to low sensitivity to impact and friction while maintaining high detonation performance . Solubility in chlorinated solvents (e.g., dichloromethane) facilitates its use in polymer-bound explosive formulations .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields or side reactions?

- Side reactions, such as elimination or multiple substitutions, can arise from improper base selection. For example, using potassium carbonate instead of sodium sulfate minimizes undesired etherification pathways by effectively scavenging triflic acid . Reaction temperature control (ambient vs. heated conditions) and solvent polarity adjustments (e.g., switching to non-polar solvents) can suppress byproduct formation. Computational modeling of transition states may further guide catalyst design .

Q. What mechanisms underlie the compound’s stability in long-term storage, and how can degradation be monitored?

- Degradation in polymer-bonded explosives (PBXs) is often caused by hydrolytic cleavage of ether linkages. Accelerated aging studies under controlled humidity and temperature, paired with HPLC-MS or FTIR , can identify breakdown products like 2-fluoro-2,2-dinitroethanol . Polarographic methods detect sub-1% changes in HMX or RDX content in formulations, providing early warnings of instability .

Q. How does the compound’s structure influence its performance in energetic materials?

- The fluorodinitroethoxy groups enhance oxygen balance and density while reducing sensitivity. Comparative studies of analogs (e.g., tris- vs. bis-substituted derivatives) show that increased fluorine content improves thermal stability but may lower energy output. Crystal packing analysis via X-ray diffraction reveals that steric hindrance from fluorine atoms reduces intermolecular friction, contributing to insensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.